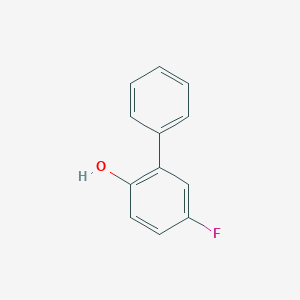

2-Phenyl-4-fluorophenol

Description

Properties

Molecular Formula |

C12H9FO |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

4-fluoro-2-phenylphenol |

InChI |

InChI=1S/C12H9FO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H |

InChI Key |

PODDZNLTRWYIJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)O |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 2 Phenyl 4 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Phenyl-4-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be employed to confirm its structure unequivocally.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the hydroxyl proton and the aromatic protons on both the fluorinated phenol (B47542) ring and the phenyl ring. The hydroxyl proton (-OH) would typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

The aromatic region (approximately 6.8–7.6 ppm) would display a complex pattern of multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

Fluorinated Phenol Ring: The protons on this ring (H-3, H-5, and H-6) would show characteristic splitting patterns influenced by both neighboring protons (ortho- and meta-coupling) and the fluorine atom at the C-4 position. The proton ortho to the fluorine (H-3) would likely appear as a doublet of doublets due to coupling with H-5 and the fluorine atom. The proton meta to the fluorine (H-5) would also be a doublet of doublets from coupling to H-3 and H-6.

Phenyl Ring: The five protons of the unsubstituted phenyl ring would exhibit signals typical for a monosubstituted benzene (B151609) ring, appearing as multiplets in the approximate range of 7.2–7.6 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -OH | ~5.0-6.0 | Broad Singlet (br s) | N/A |

| Ar-H (Fluorinated Ring) | ~6.8-7.2 | Multiplet (m) | J(H,H) and J(H,F) |

| Ar-H (Phenyl Ring) | ~7.2-7.6 | Multiplet (m) | J(H,H) |

The proton-decoupled ¹³C NMR spectrum of this compound would display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts would be influenced by the substituents on each ring. The carbon atoms of the fluorinated phenol ring would exhibit splitting due to coupling with the fluorine atom (C-F coupling).

C-1 (C-OH): This carbon would be deshielded by the hydroxyl group, appearing around 150-155 ppm.

C-4 (C-F): This carbon, directly bonded to fluorine, would show a large one-bond coupling constant (¹JCF) and appear significantly downfield, typically in the range of 155-160 ppm.

Other Aromatic Carbons: The remaining aromatic carbons would resonate in the typical range of 115–140 ppm. Carbons ortho and meta to the fluorine atom would show smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 (C-OH) | ~152 | Small (³JCF) |

| C-2 (C-Ph) | ~128 | Small (³JCF) |

| C-3 | ~116 | Large (²JCF) |

| C-4 (C-F) | ~158 | Very Large (¹JCF) |

| C-5 | ~117 | Large (²JCF) |

| C-6 | ~125 | Small (³JCF) |

| Phenyl Ring Carbons | ~127-138 | N/A |

¹⁹F NMR spectroscopy is highly sensitive to the electronic environment of the fluorine atom. For this compound, the spectrum would show a single signal for the fluorine atom on the phenol ring. The chemical shift of this signal is a key identifier. For aromatic fluorides, this shift typically appears in the range of -110 to -125 ppm relative to a standard like CFCl₃. The signal would be split into a multiplet due to coupling with the ortho- and meta-protons on the same ring.

To resolve ambiguities from the 1D spectra, several 2D NMR experiments would be crucial.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would distinguish between CH, CH₂, and CH₃ groups (and quaternary carbons). For this molecule, it would confirm the presence of CH groups and quaternary carbons in the aromatic rings.

HHCOSY (Homonuclear Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. thermofisher.com It would show cross-peaks between adjacent protons on both aromatic rings, helping to assign the specific protons within each spin system. nih.gov For example, it would confirm the connectivity between H-5 and H-6 on the fluorinated ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to the entire spin system. thermofisher.com It would show correlations between all protons within the same aromatic ring, which is particularly useful for confirming assignments in crowded spectral regions.

X-Ray Diffraction (XRD) for Solid-State Structure Determination

A key structural parameter for biphenyl (B1667301) derivatives is the torsional or dihedral angle between the two aromatic rings. Due to steric hindrance between the ortho-protons of the two rings, biphenyl itself is not planar in the gas phase. In the solid state, packing forces can significantly influence this angle. researchgate.net For this compound, XRD analysis would determine this crucial angle and reveal how the hydroxyl and fluoro substituents influence the crystal packing through intermolecular interactions like hydrogen bonding. The analysis would also confirm the connectivity of the atoms as determined by NMR.

Table 3: Expected Key Findings from XRD Analysis

| Parameter | Expected Information |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions of the basic repeating unit of the crystal. |

| Bond Lengths and Angles | Confirms covalent structure and identifies any unusual geometric features. |

| Torsional Angle (Ring-Ring) | Quantifies the twist between the phenyl and fluorophenol rings. |

| Intermolecular Interactions | Identifies hydrogen bonds (e.g., involving the -OH group) and other packing forces. |

Mass Spectrometry (e.g., GC-MS) for Product Identification and Purity Assessment

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses:

Loss of CO: A common fragmentation pathway for phenols is the loss of a carbon monoxide molecule, leading to a significant fragment ion.

Loss of H: Loss of a hydrogen atom from the molecular ion is also a common feature.

Ring Fragmentation: Cleavage of the biphenyl linkage or fragmentation of the aromatic rings would produce a series of smaller ions. The presence of fluorine would be indicated by fragments containing this isotope. GC-MS would also serve as a powerful tool to assess the purity of a synthesized sample, separating it from any starting materials or byproducts.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Identity of Fragment |

|---|---|

| 188 | [C₁₂H₉FO]⁺ (Molecular Ion) |

| 160 | [M - CO]⁺ |

| 159 | [M - CHO]⁺ |

| 109 | [C₆H₄FO]⁺ |

| 77 | [C₆H₅]⁺ |

Computational Chemistry and Theoretical Investigations of 2 Phenyl 4 Fluorophenol Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable for predicting molecular structures, energies, and properties from first principles. These methods are crucial for understanding complex organic molecules where experimental data may be scarce.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Analysis, and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely employed for the study of phenolic compounds and their derivatives. karazin.uaelsevierpure.com A typical DFT study on 2-Phenyl-4-fluorophenol, likely utilizing a functional such as B3LYP with a Pople-style basis set (e.g., 6-311++G(d,p)), would aim to elucidate several key features:

Vibrational Analysis: Theoretical vibrational frequencies and their corresponding intensities are calculated to predict the molecule's infrared and Raman spectra. This analysis is fundamental for assigning experimentally observed spectral peaks to specific atomic motions, such as the characteristic stretching vibrations of the O-H and C-F bonds. ajchem-a.com

Despite the routine application of DFT to similar molecules, a dedicated study presenting these results for this compound was not found.

Ab Initio Methods (e.g., MP2, CASSCF) for Electronic Structure and Excited States

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental parameters, offer a higher level of theory. Methods such as Møller-Plesset perturbation theory (MP2) and the Complete Active Space Self-Consistent Field (CASSCF) method are particularly powerful for probing complex electronic phenomena.

MP2: This method improves upon the foundational Hartree-Fock approach by incorporating electron correlation, leading to more accurate descriptions of molecular energies and structures.

CASSCF: This advanced method is essential for accurately describing the electronic structure of molecules in their excited states, particularly in cases of bond breaking, photochemistry, or where multiple electronic configurations are close in energy. It has been successfully applied to simpler fluorophenols to model their excited-state decay pathways.

A specific investigation applying these high-level ab initio methods to analyze the electronic structure or excited states of this compound is not present in the searched literature.

Electronic Structure and Molecular Orbital Analysis

The electronic architecture of a molecule governs its chemical identity and behavior. Computational analysis of molecular orbitals and charge distribution provides a framework for understanding and predicting reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.org The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's electronic properties and reactivity. wikipedia.org A large energy gap generally correlates with high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more easily polarized and chemically reactive.

For context, a DFT study on the related molecule p-fluorophenol reported a HOMO-LUMO gap of 5.72 eV. However, no peer-reviewed data detailing the HOMO-LUMO energies or the corresponding energy gap for this compound could be identified.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (This data is for p-fluorophenol and is provided for contextual purposes only, as specific data for this compound is unavailable in the searched literature.)

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| p-Fluorophenol | DFT/B3LYP/6-311G(d,p) | -6.53 | -0.81 | 5.72 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the distribution of charge within a molecule. By mapping the electrostatic potential onto the electron density surface, MEP analysis identifies regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and are attractive to electrophiles. For a phenol (B47542) derivative, such regions are expected around the electronegative oxygen and fluorine atoms. cresset-group.com

Positive Regions (Blue): These areas are electron-deficient and represent likely targets for nucleophiles. The hydrogen atom of the hydroxyl group is a primary site of positive electrostatic potential. cresset-group.com

While MEP maps are a standard output of computational studies on aromatic compounds, a specific map for this compound has not been published in the located research. ajchem-a.comresearchgate.net

Dipole Moments and Polarizability Calculations

Dipole Moment: This vector quantity measures the separation of positive and negative charge centers in a molecule. The net dipole moment of this compound would arise from the complex interplay of the bond moments associated with the hydroxyl and fluorine substituents on the biphenyl (B1667301) framework. A theoretical calculation for p-fluorophenol places its dipole moment at 2.4851 Debye.

Polarizability: This property describes the ease with which the molecule's electron cloud can be distorted by an external electric field. It is crucial for quantifying dispersion forces, a key component of intermolecular interactions.

A search of the scientific literature did not yield calculated values for the dipole moment or polarizability tensors specifically for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized wave function of a molecule into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This technique provides a detailed understanding of intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov The energetic significance of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. wisc.edu

Table 1: Illustrative NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for a this compound System This table presents hypothetical but representative data for the types of interactions analyzed in a substituted phenol.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(O) | π(C1-C6 ring) | ~20-30 | Lone Pair -> Aromatic Ring Delocalization |

| n(O) | π(C1'-C6' ring) | ~5-10 | Lone Pair -> Phenyl Substituent Delocalization |

| π(C1-C6 ring) | π(C1'-C6' ring) | ~2-5 | π-π Conjugation |

| n(F) | σ(C3-C4) | ~1-3 | Lone Pair -> Vicinal Antibond |

| σ(C-H) | σ*(C-F) | ~0.5-2 | Hyperconjugation |

Spectroscopic Property Prediction and Validation with Experimental Data

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties are commonly employed to calculate vibrational (infrared) and electronic (UV-Visible) spectra. nih.govacs.org These theoretical spectra can be compared with experimental data to validate the computational model and provide definitive assignments for observed spectral features. researchgate.netnih.gov

For fluorophenol derivatives, DFT calculations using functionals like B3LYP with extended basis sets (e.g., 6-311++G(df,pd)) have been shown to accurately reproduce experimental infrared spectra. acs.org The calculated harmonic frequencies and IR intensities can be used to assign specific vibrational modes, such as O-H stretching, C-F stretching, and various ring bending and stretching modes. acs.orgresearchgate.net For example, studies on 4-fluorophenol (B42351) have shown excellent agreement between computed and measured IR spectra, allowing for a detailed understanding of how fluorination affects vibrational frequencies and intensities. researchgate.netrsc.org

Similarly, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths corresponding to electronic transitions, which are observed in UV-Visible absorption spectra. nih.govacs.org For monofluorophenols, TD-DFT/CAM-B3LYP calculations have successfully reproduced the experimentally observed trends in the S₁ ← S₀ electronic transition energies, explaining how the position of the fluorine atom shifts the absorption wavelength. nih.govacs.org Such a validated computational approach would be essential for characterizing the electronic and vibrational properties of this compound.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Fluorophenol Isomers This table illustrates the typical accuracy of computational methods for predicting spectroscopic properties of related compounds.

| Compound | Property | Experimental Value | Calculated Value (Method) | Reference |

| 2-Fluorophenol (B130384) | S₁ ← S₀ Excitation Energy | > 5.23 eV | 5.283 eV (TD-DFT/CAM-B3LYP) | nih.govacs.org |

| 4-Fluorophenol | S₁ ← S₀ Excitation Energy | 5.00 eV | 5.027 eV (TD-DFT/CAM-B3LYP) | nih.govacs.org |

| 4-Fluorophenol | OH-stretch (in H₂O) | 3643 cm⁻¹ | ~3600 cm⁻¹ (QM/MM) | researchgate.netrsc.org |

| 3-Fluorophenol | OH Torsional Mode (syn) | 311 cm⁻¹ | (Assignment corrected by computation) | nih.gov |

Computational Elucidation of Reaction Mechanisms and Pathways

Theoretical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating complex reaction mechanisms. For this compound, computational studies could explore several potential reaction pathways, including photochemical reactions and metabolic degradation.

One critical pathway for related aromatic phenols is Excited State Intramolecular Proton Transfer (ESIPT). rsc.orgnih.gov In molecules like 2-phenylphenol (B1666276), upon photoexcitation, the hydroxyl proton can be transferred to the adjacent phenyl ring. rsc.org Computational studies, using methods like DFT, can model this process by locating the transition state for the proton transfer and identifying the resulting transient species, such as quinone methides. rsc.orgnih.gov Femtosecond time-resolved studies on 2-phenylphenol have confirmed the formation of such intermediates, which were predicted by computational models. nih.gov

Another relevant pathway is oxidative defluorination. The cytochrome P450 enzyme system, for instance, has been shown to catalyze the oxidative defluorination of 4-fluorophenol. nih.gov Computational studies could model the interaction of this compound with the active site of such an enzyme, elucidating the mechanism of C-F bond activation and cleavage. nih.gov Furthermore, computational investigations of cyclization reactions in related phenoxy derivatives have demonstrated the power of DFT to predict product distributions by comparing the activation energies of different possible pathways, showing that reactions are often under thermodynamic control. rsc.org

Analysis of Intermolecular and Intramolecular Interactions

The fluorine atom and hydroxyl group in this compound make it a candidate for various hydrogen bonding interactions that dictate its structure and properties.

Intramolecular Hydrogen Bonding: Two primary intramolecular interactions are possible. The first is an O-H...π interaction, where the hydroxyl proton acts as a donor to the π-electron system of the adjacent phenyl ring. Studies on 2-phenylphenol have confirmed the existence and energetic preference for this bond, which has a free energy of approximately 5.1 kJ/mol. cdnsciencepub.com The second is a potential O-H...F hydrogen bond. However, theoretical and spectroscopic investigations of 2-fluorophenol conclude that this interaction is either very weak or absent. rsc.orgacs.org Therefore, in this compound, the O-H...π interaction is expected to be the dominant intramolecular hydrogen bond, locking the molecule in a specific conformation.

Intermolecular Hydrogen Bonding: In condensed phases or in the presence of other molecules, intermolecular hydrogen bonds become significant. O-H...N bonds would form if the compound interacts with nitrogen-containing species, such as ammonia (B1221849) or amines, which are known to trigger excited-state proton transfer. rsc.orgC-H...F interactions, though generally weak, are also possible, where a C-H bond on one molecule interacts with the fluorine atom of another. rsc.org In aqueous solution, the hydroxyl group would act as both a hydrogen bond donor and acceptor with water molecules, while the fluorine site is largely hydrophobic. rsc.org Simulations of 4-fluorophenol in water show that while the OH group strongly interacts with water, there is no significant hydrogen bonding to the fluorine atom. rsc.org

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. For this compound, crystal packing would be determined by the interplay of the strong O-H...O hydrogen bonds between hydroxyl groups of adjacent molecules, the weaker O-H...π and C-H...F interactions, and π-π stacking interactions between the aromatic rings. cdnsciencepub.comnih.gov The presence of the electron-withdrawing fluorine atom polarizes the aromatic system, which can enhance electrostatic interactions in π-π stacking, as seen in phenyl-perfluorophenyl systems. nih.govpolimi.it

Excited State Dynamics and Photophysical Property Simulations

Understanding the fate of this compound after it absorbs light is crucial for applications in photochemistry and materials science. Computational simulations are essential for mapping the complex potential energy surfaces of the excited states and elucidating the dynamics of de-excitation. nih.govacs.org

Upon absorption of a UV photon, the molecule is promoted from the ground state (S₀) to an excited state, typically the first singlet excited state (S₁), which is of ¹ππ* character in phenols. nih.gov From the S₁ state, the molecule can relax through several competing pathways:

Fluorescence: Radiative decay back to the S₀ state by emitting a photon. The fluorescence yield is highly dependent on the efficiency of competing non-radiative pathways. acs.org

Non-Radiative Decay via Conical Intersections (CIs): Polyatomic molecules can have points where two electronic potential energy surfaces intersect, known as conical intersections. These CIs provide ultra-fast, efficient pathways for non-radiative relaxation back to the ground state. nih.gov For fluorophenols, a low-energy CI near the S₁ minimum has been predicted, and the energy barrier to reach this CI is highly sensitive to the fluorine substitution pattern. nih.govacs.org A smaller barrier leads to faster non-radiative decay and lower fluorescence yield. acs.org

Excited State Intramolecular Proton Transfer (ESIPT): As discussed in section 5.4, proton transfer from the hydroxyl group to the adjacent phenyl ring can occur in the excited state, leading to the formation of a transient quinone methide species. rsc.orgnih.gov This is a significant photochemical reaction pathway that competes with fluorescence and other decay channels.

Dissociation: The S₁ (¹ππ) state can couple with a dissociative ¹πσ state, particularly along the O-H bond stretching coordinate, which can lead to O-H bond fission. nih.gov

Simulations using methods like TD-DFT can calculate the potential energy curves along these critical reaction coordinates, locate the CIs, and predict the energy barriers, thereby explaining the observed photophysical properties like fluorescence quantum yields and lifetimes. nih.govresearchgate.net

Table 3: Computationally Predicted Photophysical Properties for Fluorophenol Isomers This table provides examples of how computational methods are used to understand the excited-state behavior of related molecules.

| Compound | Property | Predicted Value/Finding (Method) | Consequence | Reference |

| 2-Fluorophenol | S₁ ← S₀ Oscillator Strength | 0.0303 (TD-DFT) | Moderate absorption strength | nih.gov |

| 4-Fluorophenol | S₁ ← S₀ Oscillator Strength | 0.0632 (TD-DFT) | High absorption strength | nih.gov |

| 3-Fluorophenol | Barrier to Conical Intersection | Smallest among isomers | Facilitated non-radiative decay, low fluorescence | acs.org |

| 4-Fluorophenol | Barrier to Conical Intersection | Largest among isomers | Hindered non-radiative decay, high fluorescence | acs.org |

| 2-Phenylphenol | Excited State Reaction | ESIPT to form quinone methide | Photochemical reactivity | rsc.orgnih.gov |

Molecular Dynamics (MD) Simulations for Solvent Effects and Hydration Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a solute and solvent molecules, providing insights into hydration dynamics and the structural organization of the solvent. While direct MD simulation studies on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from simulations of its parent compound, 4-fluorophenol (F-PhOH). rsc.orgrsc.org These studies utilize a combination of full ab initio quantum mechanics (QM) and mixed quantum mechanical/molecular mechanics (QM/MM) simulations to model the behavior of the molecule in an aqueous environment. rsc.orgrsc.org

In a typical QM/MM simulation, the solute (e.g., 4-fluorophenol) is treated with a high level of theory (quantum mechanics), while the surrounding solvent molecules (e.g., water) are treated with a more computationally efficient classical force field (molecular mechanics). rsc.org For instance, simulations have been performed with the solute and over 300 water molecules, equilibrated in an isothermal-isobaric (NPT) ensemble at 300 K and 1 atm before production runs. rsc.org

For the larger this compound system, these effects would be amplified. The introduction of the second phenyl ring would significantly increase the molecule's hydrophobic surface area, likely leading to more pronounced solvent structuring to accommodate the nonpolar regions. The hydration shell would be predominantly localized around the polar hydroxyl group, while the bulky, nonpolar phenyl rings would influence long-range solvent organization. The gradual removal of solvent in simulated environments can reveal how intermolecular interactions drive the aggregation and final structure of films made from such compounds. nih.gov

Table 1: Simulation Parameters for Hydration Dynamics of Fluorophenol

| Parameter | Full QM Simulation | QM/MM Simulation |

| System Composition | 4-Fluorophenol + 117 Water Molecules | 4-Fluorophenol + 331 Water Molecules |

| Simulation Box Size | 15.41 × 15.44 × 15.46 ų | N/A |

| Equilibration Time | 12.5 ps | 100 ns (classical) |

| Production Run Time | 20.4 ps | >20 ps |

| Ensemble | NVE (production) | NPT (equilibration), NVE (production) |

| QM Treatment | Solute + Solvent | Solute Only |

| MM Treatment | N/A | Solvent (TIP3P model) |

Data derived from studies on 4-fluorophenol as a model system. rsc.org

Prediction of Chemical Reactivity via Quantum Chemical Descriptors

Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity of molecules. wisdomlib.orgrjpn.org These descriptors provide quantitative measures of a molecule's electronic properties and its susceptibility to electrophilic or nucleophilic attack. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). rjpn.org

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rjpn.org A smaller HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com Chemical hardness (η), calculated from the HOMO and LUMO energies, indicates resistance to change in electron distribution; softer molecules are typically more reactive. mdpi.com The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, with higher values indicating a stronger electrophile. rjpn.org

For halogen-substituted phenols, DFT calculations (e.g., using the B3LYP/6-311G(d,p) basis set) have been used to determine these reactivity indices. In a study of para-halophenols, p-fluorophenol was found to have a HOMO-LUMO energy gap of 5.7164 eV. Its global electrophilicity index (ω) was calculated to be 1.1572 eV, suggesting a moderate ability to act as an electrophile. The distribution of Mulliken charges and the Molecular Electrostatic Potential (MEP) map further elucidate reactive sites. For phenolic compounds, the MEP map typically shows a negative potential (red region) around the oxygen atom, indicating it as a center for electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. rjpn.org

For this compound, the presence of the additional phenyl ring would introduce further delocalization of electrons, likely influencing the HOMO and LUMO energy levels. The interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom, along with the π-system of the two phenyl rings, would define its specific reactivity profile. Models combining quantum chemical parameters have shown high correlation coefficients (r² > 0.9) for predicting the biological activity of phenol derivatives, underscoring the predictive power of this approach. wisdomlib.org

Table 2: Calculated Quantum Chemical Descriptors for p-Fluorophenol

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.5912 | Electron-donating capability |

| LUMO Energy | -0.8748 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7164 | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | 2.8582 | Resistance to deformation of electron cloud |

| Electronegativity (χ) | 3.733 | Ability to attract electrons |

| Electrophilicity Index (ω) | 1.1572 | Propensity to accept electrons |

| Max Charge Transfer (ΔNmax) | ~0.6 | Maximum electronic charge a molecule can accept |

Values are for p-fluorophenol calculated at the B3LYP/6-311G(d,p) level, serving as a reference for the 4-fluorophenol moiety.

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are crucial for modern photonic and optoelectronic technologies, as their optical properties (e.g., refractive index, absorption coefficient) change with the intensity of incident light. jhuapl.eduupatras.gr The NLO response of a molecule is governed by its hyperpolarizabilities. For second-order NLO effects, the first hyperpolarizability (β) is the key descriptor. ru.nl Molecules with significant NLO properties often possess a "push-pull" electronic structure, featuring electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system. ru.nl

In this compound, the hydroxyl (-OH) group acts as an electron donor, while the fluorine (-F) atom is an electron acceptor. These are connected through the π-system of the biphenyl core. This D-π-A architecture suggests that the molecule could exhibit NLO properties. Theoretical calculations using DFT are a standard method for assessing these properties. researchgate.net The key parameters calculated are the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

Table 3: Calculated NLO Properties for p-Fluorophenol and Related Compounds

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| p-Fluorophenol | 2.29 | 67.89 | 139.75 |

| p-Chlorophenol | 2.61 | 75.82 | 215.11 |

| p-Bromophenol | 2.67 | 80.25 | 179.31 |

Data calculated via DFT at the B3LYP/6-311G(d,p) level of theory.

Molecular Docking Studies of this compound Derivatives for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. prolekare.cz This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov Derivatives of this compound are of interest due to the prevalence of the fluorophenyl motif in pharmacologically active compounds. nih.gov

Docking studies on related structures provide a framework for understanding how this compound derivatives might interact with biological targets. For example, derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been docked against cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for anti-inflammatory drugs. prolekare.czcsfarmacie.cz These studies revealed that the compounds bind within the active site, with binding energies ranging from -6.672 to -7.843 kcal/mol, indicating potentially strong interactions. prolekare.cz The fluorophenyl group often participates in hydrophobic interactions within the receptor's binding pocket.

Similarly, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the GABA-A receptor, a target for treating neurological disorders. nih.gov The fluorophenyl moiety was found to be crucial for molecular recognition at the α1/γ2 interface of the receptor. nih.gov In another study, docking of 2-phenylindole (B188600) derivatives against tubulin, an anticancer target, highlighted the importance of substituents on the phenyl rings for binding affinity. nih.gov

For a hypothetical derivative of this compound, a docking study would involve placing the molecule into the active site of a target protein (e.g., a kinase, protease, or receptor). The scoring function would then evaluate the binding affinity based on intermolecular interactions such as hydrogen bonds (with the -OH group), hydrophobic interactions (with the phenyl rings), and halogen bonds (with the -F atom). The results can guide the synthesis of more potent and selective inhibitors. prolekare.cznih.gov

Table 4: Example Docking Results for 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Derivatives against COX Enzymes

| Compound ID | Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |

| 2e | COX-1 | -7.843 | 0.135 |

| 2g | COX-1 | -7.796 | 0.146 |

| 2e | COX-2 | -7.151 | N/A |

| 2g | COX-2 | -6.829 | N/A |

This table presents data for derivatives containing a fluorophenyl group to illustrate typical results from molecular docking studies. prolekare.cz

Advanced Applications and Future Research Directions of 2 Phenyl 4 Fluorophenol

Role as a Precursor in Diverse Chemical Synthesis

The bifunctional nature of 2-Phenyl-4-fluorophenol, featuring a reactive hydroxyl group and a fluorinated biphenyl (B1667301) system, makes it a valuable starting material for a wide array of chemical transformations. This versatility allows for its use as a foundational building block in the synthesis of complex organic structures, bioactive molecules, and novel polymeric materials.

Building Block for Complex Fluorinated Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The introduction of fluorine into the organic linkers can significantly enhance the properties of MOFs, leading to increased hydrophobicity, improved gas sorption capabilities, and unique catalytic activities. nih.govrsc.orgresearchgate.net Fluorinated linkers, often derived from aromatic carboxylic acids, are crucial in the synthesis of these Fluorinated Metal-Organic Frameworks (F-MOFs). nih.govresearchgate.net

While direct use of this compound as a primary linker in F-MOF synthesis is not yet widely documented, its structure is analogous to precursors that form such linkers. For instance, fluorinated biphenyl dicarboxylic acids are employed as linkers to create porous three-dimensional frameworks. researchgate.net The phenol (B47542) group of this compound could be functionalized, for example, by conversion to a carboxylic acid, to create a novel linker for F-MOF synthesis. The presence of the fluorine atom on the phenyl ring is anticipated to influence the electronic properties and spatial arrangement of the resulting framework, potentially leading to materials with tailored pore environments and enhanced stability.

Table 1: Examples of Fluorinated Linkers Used in F-MOF Synthesis

| Linker Name | Chemical Formula | Precursor Type |

| 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) | C₁₇H₁₀F₆O₄ | Fluorinated Dicarboxylic Acid |

| 2,2'-Bis(trifluoromethyl)biphenyl-4,4'-dicarboxylic acid | C₁₆H₈F₆O₄ | Fluorinated Biphenyl Dicarboxylic Acid |

| Tetrafluoroterephthalic acid | C₈H₂F₄O₄ | Perfluorinated Aromatic Dicarboxylic Acid |

This table provides examples of existing fluorinated linkers to illustrate the types of structures used in F-MOF synthesis, for which derivatives of this compound could be analogous.

Synthesis of Bioactive Molecule Scaffolds (e.g., fluorinated aromatic rings in pharmaceutical intermediates)

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. cas.cnnih.gov The fluorinated biphenyl motif present in this compound is a privileged scaffold found in numerous bioactive compounds and pharmaceuticals.

Research has demonstrated the utility of fluorinated biphenyl ethers as pro-drug scaffolds. nih.gov These structures are synthesized through reactions such as the Ullmann-type condensation between a fluorophenol and a bromo-aromatic compound. nih.gov this compound is an ideal precursor for such syntheses. The position of the fluorine atom can significantly influence the metabolic pathways of the resulting molecule, potentially blocking sites of unwanted oxidation. nih.gov The phenol group provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophores or solubilizing groups. This makes this compound a valuable intermediate for creating libraries of potential drug candidates for screening.

Development of Novel Materials and Polymers

Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. google.com The synthesis of novel polymers often relies on monomers that contain specific functional groups to impart desired properties. The structure of this compound offers potential for its use as a monomer or a modifying agent in polymer synthesis.

The hydroxyl group can be used for polymerization reactions, such as the formation of polyethers or polyesters. The rigid biphenyl unit would contribute to a high glass transition temperature and thermal stability in the resulting polymer, while the fluorine atom would enhance chemical resistance and hydrophobicity. For example, novel phosphate-based porous organic polymers have been synthesized using precursors like diphenyl phosphate (B84403) for applications in environmental remediation. researchgate.net By analogy, this compound could be incorporated into such porous polymer networks, where the fluorine atom could modulate the surface properties and adsorption characteristics of the material.

Radiochemistry Applications (e.g., as 18F-labeled synthons)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). springernature.comnih.gov The development of new ¹⁸F-labeled molecules is crucial for diagnosing and monitoring a wide range of diseases.

This compound is an attractive candidate for ¹⁸F-labeling. The non-radioactive compound could serve as a precursor for radiosynthesis, where the stable ¹⁹F atom is replaced with ¹⁸F. This is typically achieved through nucleophilic substitution on an activated aromatic ring. nih.govresearchgate.net While the direct labeling of an unactivated fluorobenzene (B45895) is challenging, precursor molecules can be designed with appropriate leaving groups (e.g., nitro or trimethylammonium groups) ortho or para to an activating group to facilitate the introduction of [¹⁸F]fluoride. nih.govmdpi.com Alternatively, the phenol group could be used to attach a prosthetic group that is already labeled with ¹⁸F. researchgate.net An ¹⁸F-labeled version of this compound could serve as a valuable synthon itself, allowing for its incorporation into larger biomolecules such as peptides or enzyme inhibitors for PET imaging studies. nih.gov

Potential in Catalytic System Design and Optimization

The field of catalysis often utilizes organic molecules as ligands for metal centers or as organocatalysts themselves. While this compound itself is not a catalyst, its derivatives hold potential for applications in catalytic system design. The electronic properties of the fluorinated biphenyl system can be harnessed to modulate the activity and selectivity of a catalytic center.

For example, the reduction of nitrophenols to aminophenols is a significant reaction for environmental remediation, often catalyzed by metal nanoparticles. nih.govmdpi.comresearchgate.net The efficiency of these catalysts can be influenced by supporting materials and ligands that modify the nanoparticle surface. Derivatives of this compound could be explored as ligands or surface modifiers in such systems. The fluorine atom can influence the electronic interaction between the ligand and the metal nanoparticle, potentially enhancing catalytic activity or stability. Furthermore, the biphenyl scaffold can be functionalized to create chiral ligands for asymmetric catalysis, an area of immense importance in the synthesis of pharmaceuticals.

Emerging Trends and Challenges in Organofluorine Chemistry Applicable to this compound

The development of new synthetic methods and the pursuit of novel applications continuously shape the field of organofluorine chemistry. cas.cnbeilstein-journals.org Several emerging trends and persistent challenges are directly relevant to the future utility of this compound.

A major challenge remains the selective and efficient introduction of fluorine into aromatic systems. While numerous methods exist, achieving high regioselectivity, especially in complex molecules, can be difficult. The synthesis of this compound itself likely involves multi-step processes that require careful optimization to be cost-effective and scalable. google.comgoogle.com

An emerging trend is the development of late-stage fluorination techniques, where a fluorine atom is introduced at the final steps of a synthetic sequence. cas.cn This is particularly valuable in drug discovery, as it allows for the rapid generation of fluorinated analogues of a lead compound. Developing methods for the late-stage fluorination of complex biphenyl phenols would significantly increase the value of such scaffolds.

Another area of intense research is the use of fluorine in materials science to create "smart" materials that respond to external stimuli. The unique electronic properties conferred by fluorine can be exploited in the design of sensors, electroactive polymers, and liquid crystals. The rigid, fluorinated structure of this compound makes it an interesting building block for such advanced materials. As our understanding of fluorine's influence on molecular interactions and material properties deepens, the potential applications for versatile fluorinated compounds like this compound will continue to expand.

Unexplored Research Avenues and Prospects for Future Development

While this compound currently serves as a valuable building block in organic synthesis, its full potential remains largely untapped. The unique combination of a phenol, a phenyl group, and a fluorine atom within a biphenyl-like structure suggests a multitude of advanced applications. Future research is poised to explore this compound's utility in materials science, medicinal chemistry, agrochemicals, and environmental technologies. The strategic placement of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions, opening several promising, yet unexplored, avenues for development. youtube.comnih.gov

Medicinal Chemistry and Drug Discovery The phenol motif is a recurring scaffold in a significant number of pharmaceuticals. nsf.gov Furthermore, the incorporation of fluorine is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The structural similarity of this compound to known bioactive molecules, such as the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen (2-(2-fluoro-[1,1′-biphenyl]-4-yl) propionic acid), strongly suggests its potential as a core structure for new therapeutic agents. mdpi.com

Future research could focus on synthesizing derivatives of this compound to screen for various biological activities. By modifying the phenolic hydroxyl group or adding substituents to the phenyl rings, researchers could develop libraries of novel compounds for evaluation as anti-inflammatory agents, analgesics, or inhibitors for specific enzymes like BACE1, which is relevant in Alzheimer's disease research. nih.govmdpi.com

Advanced Materials Science Fluorinated compounds are indispensable in materials science, conferring properties such as high thermal stability, chemical resistance, and unique dielectric characteristics. nbinno.comnbinno.com Fluorinated biphenyl derivatives, in particular, are critical components in the development of advanced liquid crystal displays (LCDs) due to their rigidity and specific dielectric anisotropies. nbinno.com

An unexplored avenue for this compound is its use as a monomer or precursor for high-performance polymers. man.ac.uk Research could investigate its polymerization, either alone or with other monomers, to create novel fluoropolymers. Such materials could exhibit superior thermal resistance, low surface energy for non-stick coatings, or specific optical properties for applications in electronics and aerospace. nbinno.comrsc.org Its potential role in creating advanced functional materials like recyclable fluoropolymers or components for organic field-effect transistors (OFETs) warrants investigation. man.ac.ukrsc.org

Next-Generation Agrochemicals The agrochemical industry has seen a dramatic increase in the use of fluorinated compounds to improve the efficacy and stability of pesticides. acs.orgnih.gov The non-fluorinated analogue, 2-phenylphenol (B1666276), is a known biocide and agricultural fungicide used for post-harvest treatment. wikipedia.org This precedent suggests that this compound could be a candidate for developing new, potentially more potent or environmentally stable agrochemicals. researchgate.net

Future studies could involve evaluating the antifungal, herbicidal, or insecticidal properties of this compound and its derivatives. The presence of the C-F bond could enhance the molecule's stability and lipophilicity, potentially leading to improved pest control and agricultural productivity. acs.org Research into its mode of action and selectivity is essential for developing safer and more effective crop protection solutions. nih.gov

Biocatalysis and Environmental Applications "Green chemistry" approaches utilizing enzymes for chemical synthesis and degradation are gaining prominence. Studies have shown that enzymes like tyrosinase and peroxidases can act on fluorinated phenols, leading to polymerization or degradation. nih.govresearchgate.net This opens up research possibilities for the biocatalytic synthesis of novel polymers from this compound or, conversely, for its bioremediation. nih.gov

Furthermore, phenolic compounds are recognized environmental pollutants, and there is a significant need for advanced sensing technologies for their detection. nih.gov Future work could explore the unique spectroscopic or electrochemical properties of this compound for its application in highly selective optical or electrochemical sensors designed to detect specific fluorinated pollutants in water sources. rsc.orgd-nb.info

The table below outlines potential future research directions for this compound.

| Potential Research Area | Scientific Rationale | Key Research Objectives | Potential Impact |

|---|---|---|---|

| Medicinal Chemistry | Structural similarity to NSAIDs like Flurbiprofen mdpi.com; fluorine enhances drug properties. nih.gov | - Synthesize and screen a library of derivatives.

| Development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. |

| Materials Science | Fluorinated compounds exhibit enhanced thermal, chemical, and electrical properties. nbinno.comnbinno.com Fluorinated biphenyls are used in LCDs. nbinno.com | - Investigate polymerization potential to create novel fluoropolymers.

| Creation of high-performance materials for advanced technological applications. |

| Agrochemicals | The parent compound 2-phenylphenol is a known fungicide. wikipedia.org Fluorination often enhances pesticide potency and stability. acs.orgresearchgate.net | - Screen for antifungal, herbicidal, and insecticidal activity.

| Introduction of more effective and potentially safer agrochemicals for crop protection. |

| Biocatalysis & Green Chemistry | Enzymes can catalyze reactions involving fluorinated phenols for synthesis or degradation. nih.govresearchgate.net | - Identify enzymes capable of transforming the compound.

| Establishment of sustainable methods for chemical synthesis and waste treatment. |

| Environmental Sensing | Phenolic compounds are key environmental pollutants requiring sensitive detection methods. nih.gov | - Characterize unique electrochemical or spectroscopic signatures.

| Creation of novel tools for monitoring and protecting environmental quality. |

Q & A

Q. What are the common synthetic routes for 2-Phenyl-4-fluorophenol, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via Suzuki-Miyaura coupling to form the biphenyl backbone, followed by fluorination or hydroxylation steps. Key considerations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Halogen exchange : Sodium iodide in acetone for substituting halogens (e.g., chlorine → fluorine) under controlled temperatures (40–60°C) .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.5–7.5 ppm for biphenyl protons; δ ~5 ppm for hydroxyl groups). Fluorine coupling splits signals in ¹⁹F NMR .

- IR Spectroscopy : Confirm hydroxyl (-OH stretch: 3200–3600 cm⁻¹) and aromatic C-F bonds (1200–1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z corresponding to C₁₂H₉FO (exact mass: 200.07 g/mol). Fragmentation patterns validate substituent positions .

Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?

Methodological Answer:

- Storage Conditions : Keep in sealed amber glass containers under inert gas (N₂) at 2–8°C. Avoid exposure to moisture and light to prevent hydrolysis or photodegradation .

- Incompatibilities : Separate from strong oxidizers (e.g., KMnO₄) and acids/bases to avoid exothermic reactions .

- Degradation Monitoring : Regular HPLC analysis to detect phenolic oxidation products (e.g., quinones) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in fluorination during the synthesis of this compound derivatives?

Methodological Answer:

- Directing Groups : Use -OH or -OCH₃ at specific positions to guide electrophilic fluorination (e.g., Selectfluor® in acetonitrile at 80°C) .

- Catalytic Systems : Copper(I) iodide with 1,10-phenanthroline enhances para-selectivity in Ullmann-type couplings .

- Computational Screening : DFT calculations predict transition-state energies to favor 4-fluorination over ortho/meta isomers .

Q. How do computational methods (DFT, molecular docking) aid in predicting the biological activity of this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and electrostatic potential maps to assess hydrogen-bonding capacity with biological targets (e.g., enzymes) .

- Molecular Docking : Simulate interactions with receptor sites (e.g., cytochrome P450 or kinase domains) using AutoDock Vina. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .

- ADMET Prediction : Software like SwissADME evaluates pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration) .

Q. How can researchers resolve conflicting bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or dose-response inconsistencies .

- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial activity) across labs to control variables like solvent (DMSO vs. ethanol) .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to trace metabolic pathways and confirm active species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.